LogP Comparison: Cyclobutyl vs. Phenyl Side Chain
The (2S)-2-amino-3-cyclobutylpropan-1-ol (as hydrochloride salt) exhibits a computed LogP value of 0.918, which is substantially lower than the LogP of the aromatic analog (2S)-2-amino-3-phenylpropan-1-ol (phenylalaninol; predicted LogP ≈1.6-1.8). This 0.7-0.9 unit reduction in LogP indicates that the cyclobutyl group provides a less lipophilic, more polar scaffold compared to a phenyl substituent, potentially improving aqueous solubility and altering membrane permeability profiles [1].
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.918 (calculated for hydrochloride salt) |
| Comparator Or Baseline | Phenylalaninol: LogP ~1.6-1.8 (calculated) |
| Quantified Difference | ΔLogP ≈ 0.7-0.9 units lower |
| Conditions | Calculated physicochemical property; hydrochloride salt form |
Why This Matters
Lower LogP predicts enhanced aqueous solubility and reduced nonspecific binding, which are critical parameters for selecting building blocks in early-stage drug discovery and probe development.
- [1] Phenylalaninol (compound summary). PubChem. Predicted LogP: 1.6-1.8. View Source
